molecular formula C17H18N2O2 B4579530 N-{3-[(dimethylamino)carbonyl]phenyl}-2-methylbenzamide

N-{3-[(dimethylamino)carbonyl]phenyl}-2-methylbenzamide

Cat. No.: B4579530
M. Wt: 282.34 g/mol
InChI Key: LUVLEYUIOSFAGK-UHFFFAOYSA-N
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Description

N-{3-[(dimethylamino)carbonyl]phenyl}-2-methylbenzamide is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a benzamide core structure with a dimethylaminocarbonyl group attached to the phenyl ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(dimethylamino)carbonyl]phenyl}-2-methylbenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-nitrobenzoic acid and 2-methylbenzoic acid.

    Reduction: The nitro group of 3-nitrobenzoic acid is reduced to an amine group using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Acylation: The resulting amine is then acylated with 2-methylbenzoic acid chloride in the presence of a base like pyridine to form the desired benzamide compound.

    Dimethylaminocarbonylation: Finally, the benzamide is treated with dimethylamine and phosgene to introduce the dimethylaminocarbonyl group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Utilizing large reactors for the reduction, acylation, and dimethylaminocarbonylation steps.

    Purification: Employing techniques such as recrystallization and chromatography to ensure high purity of the final product.

    Quality Control: Implementing rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(dimethylamino)carbonyl]phenyl}-2-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration with a mixture of concentrated nitric and sulfuric acids.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

N-{3-[(dimethylamino)carbonyl]phenyl}-2-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme interactions.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{3-[(dimethylamino)carbonyl]phenyl}-2-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylaminocarbonyl group plays a crucial role in binding to these targets, modulating their activity and leading to the desired biochemical effects. The pathways involved may include inhibition or activation of enzymatic reactions, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • N-{3-[(dimethylamino)carbonyl]phenyl}-2-chlorobenzamide
  • N-{3-[(dimethylamino)carbonyl]phenyl}-2-fluorobenzamide
  • N-{3-[(dimethylamino)carbonyl]phenyl}-2-bromobenzamide

Uniqueness

N-{3-[(dimethylamino)carbonyl]phenyl}-2-methylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group on the benzamide core enhances its lipophilicity, potentially improving its interaction with hydrophobic targets in biological systems.

Properties

IUPAC Name

N-[3-(dimethylcarbamoyl)phenyl]-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c1-12-7-4-5-10-15(12)16(20)18-14-9-6-8-13(11-14)17(21)19(2)3/h4-11H,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUVLEYUIOSFAGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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